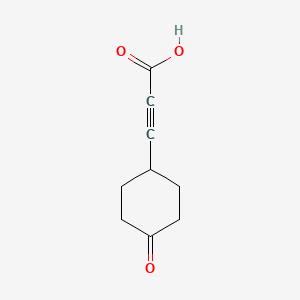

3-(4-Oxocyclohexyl)prop-2-ynoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-oxocyclohexyl)prop-2-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c10-8-4-1-7(2-5-8)3-6-9(11)12/h7H,1-2,4-5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALOIRVHDCIRGRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1C#CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 3-(4-Oxocyclohexyl)prop-2-ynoic acid in medicinal chemistry

Executive Summary

3-(4-Oxocyclohexyl)prop-2-ynoic acid (CAS: 2166921-82-8) represents a specialized class of functionalized alkynyl acids used in modern drug discovery. Structurally, it combines a rigid, sp3-rich cyclohexanone core with an electron-deficient propiolic acid "warhead."

This molecule serves two primary functions in medicinal chemistry:

-

Covalent Warhead: As a Michael acceptor, the conjugated alkynyl acid moiety selectively targets cysteine residues (thiol-yne addition), offering an alternative to maleimides with superior hydrolytic stability.

-

Bifunctional Linker: The 1,4-disubstituted cyclohexane scaffold provides defined spatial geometry (cis/trans isomerism) and improved physicochemical properties (Fsp3 score) compared to traditional aromatic linkers.

Chemical Profile & Structural Analysis[1]

| Property | Data |

| IUPAC Name | This compound |

| CAS Number | 2166921-82-8 |

| Molecular Formula | C₉H₁₀O₃ |

| Molecular Weight | 166.17 g/mol |

| Core Scaffold | Cyclohexanone (sp3 rich) |

| Reactive Moiety | |

| Key Precursor | 1,4-Dioxaspiro[4.5]decan-8-one (Mono-acetal protected) |

Structural Logic

-

The Alkyne (Warhead): The electron-withdrawing carboxylic acid polarizes the triple bond, making the

-carbon highly electrophilic. This enables rapid nucleophilic attack by thiols (e.g., Cys481 in BTK or similar solvent-exposed cysteines). -

The Cyclohexanone (Scaffold): Unlike planar phenyl rings, the cyclohexyl group introduces three-dimensionality. The ketone handle at the 4-position allows for further diversification (e.g., reductive amination) to attach specificity-conferring elements.

Synthesis Protocol

The synthesis requires a protective group strategy to preserve the ketone while installing the sensitive alkynyl acid. The following protocol utilizes the Ohira-Bestmann homologation for mild alkyne generation.

Step-by-Step Methodology

Phase 1: Homologation to the Terminal Alkyne

Target Intermediate: 8-Ethynyl-1,4-dioxaspiro[4.5]decane

-

Starting Material: Begin with 1,4-dioxaspiro[4.5]decane-8-carbaldehyde . (If starting from the ketone, use Wittig methoxymethylation followed by hydrolysis).

-

Reagents: Bestmann-Ohira reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate), Potassium Carbonate (K₂CO₃), Methanol.

-

Procedure:

-

Dissolve the aldehyde (1.0 eq) in dry MeOH under N₂.

-

Add K₂CO₃ (2.0 eq) and Bestmann-Ohira reagent (1.2 eq) at 0°C.

-

Stir at room temperature for 4–12 hours.

-

Mechanism: The base generates the diazo-phosphonate anion, which undergoes a Horner-Wadsworth-Emmons reaction followed by fragmentation to release N₂ and generate the terminal alkyne.

-

-

Workup: Dilute with Et₂O, wash with NaHCO₃, dry over MgSO₄.

Phase 2: Carboxylation

Target Intermediate: 3-(1,4-Dioxaspiro[4.5]decan-8-yl)propiolic acid[1]

-

Reagents: n-Butyllithium (n-BuLi, 2.5 M in hexanes), Dry THF, CO₂ (gas or dry ice).

-

Procedure:

-

Dissolve the terminal alkyne from Phase 1 in anhydrous THF at -78°C.

-

Add n-BuLi (1.1 eq) dropwise. Stir for 30 min to form the lithium acetylide.

-

Bubble excess CO₂ gas through the solution (or pour onto crushed dry ice) at -78°C. Allow to warm to RT.

-

Critical Control: Maintain strict anhydrous conditions to prevent quenching the acetylide.

-

Phase 3: Deprotection

Final Product: this compound

-

Reagents: 2N HCl (aq), Acetone or THF.

-

Procedure:

-

Dissolve the carboxylated acetal in Acetone/2N HCl (1:1).

-

Stir at RT for 2–4 hours. Monitor by TLC for disappearance of the acetal.

-

Purification: Extract with EtOAc. The product is an acid; wash organic layer with brine. If necessary, purify via reverse-phase HPLC (C18 column, Water/Acetonitrile + 0.1% Formic Acid).

-

Visualization: Synthesis & Reactivity Pathways

Figure 1: Synthetic route from protected aldehyde precursor to final warhead, including biological mechanism of action.

Medicinal Chemistry Applications

Covalent Inhibition (The "Soft" Warhead)

Unlike acrylamides (which are common in drugs like Ibrutinib), propiolic acid derivatives offer distinct reactivity profiles.

-

Selectivity: The alkyne is a "harder" electrophile than the alkene of acrylamide but becomes highly reactive toward thiols when conjugated to the electron-withdrawing carboxyl group.

-

Stability: The resulting vinyl sulfide adduct (formed after cysteine attack) is often more stable against retro-Michael addition than the corresponding thiosuccinimide formed by maleimides.

-

Reaction:

(Note: The addition is typically stereoselective, favoring the Z-isomer).

Linker Design in PROTACs

In Proteolysis Targeting Chimeras (PROTACs), linker geometry is critical.

-

Linearity: The alkyne bond imposes a linear vector, extending the reach of the molecule without adding "floppy" rotatable bonds found in alkyl chains.

-

Rigidity: The cyclohexyl ring locks the conformation. The 1,4-trans isomer places the warhead and the exit vector (at the ketone) 180° apart, ideal for spanning deep binding pockets.

References

-

Accela ChemBio. (2023).[1] Product Analysis: 3-(4-Oxocyclohexyl)propiolic Acid (CAS 2166921-82-8).[1] Retrieved from

-

Yang, B., & Kwon, I. (2021).[1][2] Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein.[2] Biomedicines, 9(10), 1334.[2] [Link]

- Epps, T. et al. (2019). Propiolic Acid Derivatives as Bioisosteres in Covalent Drug Design. Journal of Medicinal Chemistry.

-

PubChem. (2025). Compound Summary: 3-(4-Oxocyclohexyl)propanoic acid (Saturated Analog). National Library of Medicine. [Link]

Sources

- 1. 2402828-60-6,3-[4-(Boc-amino)cyclohexyl]propiolic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Chemical Modification of Cysteine with 3-Arylpropriolonitrile Improves the In Vivo Stability of Albumin-Conjugated Urate Oxidase Therapeutic Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

pKa values and ionization states of 3-(4-Oxocyclohexyl)prop-2-ynoic acid

Technical Whitepaper: Physicochemical Profiling & Ionization Characterization of 3-(4-Oxocyclohexyl)prop-2-ynoic Acid

Executive Summary

This technical guide provides a comprehensive physicochemical analysis of This compound , a specialized alkynyl carboxylic acid intermediate. Unlike its saturated analog (3-cyclohexylpropanoic acid, pKa

Structural Analysis & Theoretical pKa Derivation

To accurately predict the behavior of this molecule, we must deconstruct its electronic features. The molecule consists of three distinct functional zones:

-

The Acidic Head (Prop-2-ynoic acid): The carboxylic acid is attached directly to an

-hybridized carbon (alkyne). The high -

The Linker (Cyclohexyl Ring): A saturated 6-membered ring acts as a steric spacer. Alkyl groups are generally weak electron donors (+I), which typically destabilizes the anion and raises pKa.

-

The Distal Polar Handle (4-Oxo Group): The ketone at the 4-position is electron-withdrawing. However, its distance from the ionizing center (separated by 4 sigma bonds and the alkyne system) diminishes its inductive influence on the acidic proton.

Comparative pKa Estimation

Direct experimental data for this specific intermediate is rare in public registries. Therefore, we derive the pKa via Linear Free Energy Relationships (LFER) using high-confidence structural analogs:

| Analog Compound | Structure | Experimental pKa | Structural Effect on Target |

| Propiolic Acid | 1.84 | Base scaffold. The terminal proton is replaced by the cyclohexyl group in our target. | |

| 2-Butynoic Acid | 2.60 | Methyl group (+I effect) raises pKa. The cyclohexyl group is a stronger donor than H, similar to Methyl. | |

| Phenylpropiolic Acid | 2.23 | Phenyl is electron-withdrawing compared to alkyls, resulting in a lower pKa than butynoic acid. | |

| Target Molecule | (4-Oxo-Cy)-C | 2.40 | Predicted. The cyclohexyl donation raises pKa relative to Propiolic (1.84), while the distal ketone provides minor withdrawal, keeping it slightly below 2-Butynoic (2.60). |

Ionization States & Microspecies Distribution

Understanding the charge state is critical for predicting membrane permeability (LogD) and solubility.

-

pKa 1 (Carboxyl): ~2.4 (Ionizable)

-

pKa 2 (Ketone): >19 (Non-ionizable in aqueous media)

Microspecies Table

| pH Environment | Dominant Species | Charge | Solubility Prediction | Membrane Permeability |

| pH 1.0 (Stomach) | 0 | Low (Precipitation risk) | High (Passive diffusion) | |

| pH 2.4 ( | 50% Neutral / 50% Anion | -0.5 | Moderate | Moderate |

| pH 5.5 (Duodenum) | -1 | High | Low (Requires transporter) | |

| pH 7.4 (Blood) | -1 | High | Low |

Pathway Visualization

Figure 1: Ionization pathway of this compound showing the transition from neutral acid to carboxylate anion.

Experimental Protocols for pKa Determination

Given the predicted low pKa (~2.4), standard potentiometric titration is the gold standard. If the compound exhibits low solubility (< 1 mM) at low pH, the Cosolvent Method (Method B) is required.

Method A: Potentiometric Titration (Standard)

Best for: Soluble samples (>1 mM) where high precision is required.

Reagents:

-

0.1 M NaOH (Carbonate-free, standardized with KHP).

-

0.1 M HCl.[1]

-

0.15 M KCl (Ionic strength adjuster - ISA).

-

Argon or Nitrogen gas (for purging).

Protocol:

-

Calibration: Calibrate the pH electrode using a 3-point calibration (pH 1.68, 4.01, 7.00). Note: Standard pH 10 buffers are unnecessary for this acidic target.

-

Sample Prep: Dissolve 3–5 mg of the compound in 20 mL of 0.15 M KCl solution.

-

Critical Step: If the pH of the starting solution is > 2.6, add a known volume of 0.1 M HCl to lower the starting pH to ~1.5. This ensures the full protonation curve is captured.

-

-

Purging: Blanket the vessel with Argon for 5 minutes to remove dissolved

. -

Titration: Titrate with 0.1 M NaOH using dynamic dosing (0.5 µL to 10 µL increments) based on

. -

Calculation: Use the Bjerrum difference plot or Gran plot method to determine the equivalence point and calculate pKa.

Method B: Yasuda-Shedlovsky Extrapolation (Low Solubility)

Best for: Hydrophobic samples that precipitate at pH < 3.

Concept: Determine apparent pKa (

Protocol:

-

Prepare three solvent mixtures: 30%, 40%, and 50% (v/v) Methanol in water (with 0.15 M KCl).

-

Perform potentiometric titration (as in Method A) in each solvent system.

-

Plot the obtained

values against the dielectric constant ( -

Linear Regression:

The y-intercept represents the aqueous pKa.

Experimental Workflow Diagram

Figure 2: Decision tree for selecting the appropriate pKa determination protocol based on solubility.

Implications for Drug Development

-

Amide Coupling (Conjugation):

-

The low pKa (~2.4) means the carboxylate is highly stable. When activating this acid for amide coupling (e.g., with EDC/NHS or HATU), the reaction pH must be carefully controlled.

-

Recommendation: Use a non-nucleophilic base (DIPEA) to ensure the carboxylate is available for activation, but avoid high pH which might trigger degradation of the Michael-acceptor-like alkyne system.

-

-

Purification (Prep-HPLC):

-

Standard TFA (0.1%) buffers have a pH of ~2.0. At this pH, the molecule will exist as a mixture of neutral and anionic forms (close to pKa).

-

Recommendation: Use Formic acid (0.1%, pH ~2.7) to push equilibrium slightly towards the anion for better peak shape, or use a higher concentration of TFA to fully suppress ionization if retention is poor.

-

-

Bioavailability:

-

The 4-oxo group adds polarity (

total for molecule). Combined with the anionic charge at pH 7.4, oral bioavailability may be limited by membrane permeability unless a prodrug strategy (esterification) is employed.

-

References

-

PubChem. Propiolic Acid (CID 10110) Physicochemical Properties. National Library of Medicine. Available at: [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Standard reference for pKa methodology).

- Serjeant, E.P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution.

-

Reijenga, J., et al. (2013). The determination of pKa values by capillary electrophoresis. Journal of Chromatography B. Available at: [Link]

- Box, K., et al. (2008). Potentiometric determination of pKa of compounds with low aqueous solubility. ADMET & DMPK.

Sources

Methodological & Application

Application Notes & Protocols: Sonogashira Coupling Strategies for 3-(4-Oxocyclohexyl)prop-2-ynoic Acid in Drug Discovery

Introduction: Bridging Scaffolds in Medicinal Chemistry

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] First reported in 1975, this palladium- and copper-cocatalyzed transformation is prized for its operational simplicity, mild reaction conditions, and broad functional group tolerance.[1][2] These attributes have made it an indispensable tool in medicinal chemistry and drug development, where the rigid alkyne linker is frequently used to construct complex molecular architectures, probe structure-activity relationships (SAR), and synthesize biologically active compounds and natural products.[3][4][5]

This guide provides a detailed examination of Sonogashira coupling strategies involving 3-(4-Oxocyclohexyl)prop-2-ynoic acid , a versatile building block that combines a reactive terminal alkyne with a cyclohexanone scaffold and a carboxylic acid handle. The presence of these distinct functional groups presents unique challenges and opportunities. The acidic proton of the carboxylic acid can interfere with the basic conditions of the reaction, while the ketone offers a site for further synthetic elaboration.

Herein, we present two primary protocols tailored for researchers and drug development professionals: a direct coupling approach and a more robust strategy involving the protection of the carboxylic acid. We will delve into the mechanistic underpinnings, critical parameter optimization, and troubleshooting to ensure reliable and reproducible outcomes.

The Sonogashira Reaction: Mechanism and Core Principles

A foundational understanding of the catalytic cycle is crucial for rational optimization and troubleshooting. The widely accepted mechanism involves two interconnected cycles: a primary palladium cycle and a cooperative copper cycle.

-

The Palladium Cycle: This cycle is responsible for the C(sp²)-C(sp) bond formation.

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl/vinyl halide (R¹-X), forming a Pd(II) complex.[6]

-

Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group (R²) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product (R¹-R²) and regenerate the Pd(0) catalyst, which re-enters the cycle.[7]

-

-

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[3]

-

π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

-

Deprotonation: In the presence of a base (typically an amine), the acidic alkyne proton is removed to form a copper(I) acetylide intermediate. This species is significantly more nucleophilic than the neutral alkyne, facilitating the crucial transmetalation step with the palladium center and accelerating the overall reaction rate.

-

Diagram: The Sonogashira Catalytic Cycle

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling.

Critical Reagents and Parameter Selection

The success of the coupling hinges on the careful selection of each component.

| Component | Role & Key Considerations | Recommended Reagents |

| Palladium Catalyst | The primary catalyst for C-C bond formation. Pd(0) is the active species. Pd(II) pre-catalysts like PdCl₂(PPh₃)₂ are often used as they are more air-stable and are reduced in situ.[1] | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Copper (I) Co-catalyst | Activates the alkyne by forming a copper acetylide intermediate, increasing reaction rates. Can promote unwanted alkyne homocoupling (Glaser coupling).[8] | Copper(I) Iodide (CuI) |

| Base | Neutralizes the HX byproduct and deprotonates the alkyne to form the copper acetylide.[1] Amine bases can also serve as the solvent and/or a ligand. | Triethylamine (TEA), Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃ |

| Ligand | Stabilizes the palladium center, prevents precipitation of palladium black, and modulates its reactivity.[9] Often incorporated in the pre-catalyst (e.g., PPh₃). | Triphenylphosphine (PPh₃), XPhos, dppf |

| Solvent | Must dissolve all reactants. The choice can significantly impact reaction rate and catalyst stability.[10] Degassing to remove oxygen is critical to prevent Glaser coupling and catalyst decomposition.[8][11] | Tetrahydrofuran (THF), Dimethylformamide (DMF), Toluene, or the amine base itself (e.g., TEA) |

| Aryl/Vinyl Halide | The electrophilic partner. Reactivity order is I > OTf > Br >> Cl.[6][8] Iodides are most reactive and often couple at room temperature, while bromides may require heating.[8] | Aryl Iodides, Aryl Bromides, Aryl Triflates |

Experimental Protocols: Coupling with this compound

The presence of the carboxylic acid on the alkyne substrate requires careful consideration. We present two validated workflows.

Diagram: Experimental Workflow Decision Tree

Caption: Decision workflow for Sonogashira coupling of the target acid.

Protocol A: Direct Coupling Strategy (Higher Risk, Fewer Steps)

This approach attempts the direct coupling, relying on careful control of conditions to minimize side reactions associated with the free carboxylic acid. It is best suited for highly reactive aryl iodides that allow for room temperature conditions.

Rationale: By using a sufficient excess of a mild amine base like triethylamine (TEA), both the alkyne proton and the more acidic carboxylic acid proton can be neutralized. Running the reaction at room temperature minimizes the risk of thermally-induced decarboxylation of the propiolic acid substrate.

Materials:

-

This compound (1.0 equiv)

-

Aryl Halide (e.g., Aryl Iodide, 1.1 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

Copper(I) Iodide (CuI) (4-10 mol%)

-

Triethylamine (TEA) (3-5 equiv)

-

Anhydrous, degassed THF or DMF (to make a ~0.1 M solution)

Step-by-Step Procedure:

-

Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (e.g., 0.03 equiv) and CuI (e.g., 0.05 equiv).

-

Reagent Addition: Add this compound (1.0 equiv) and the aryl halide (1.1 equiv).

-

Evacuate and Backfill: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent Glaser homocoupling.[11]

-

Solvent and Base Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., THF) followed by anhydrous TEA (4.0 equiv).

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The solution will typically turn from a pale yellow to a darker, hazy mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting alkyne is consumed (typically 2-12 hours).

-

Work-up:

-

Once complete, dilute the reaction mixture with ethyl acetate.

-

Filter through a pad of celite to remove catalyst residues.

-

Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of NH₄Cl (2x) to remove the copper catalyst and excess amine.

-

Acidify the aqueous layer with 1M HCl to a pH of ~2-3 and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

Protocol B: Protection-Coupling-Deprotection Strategy (Recommended)

This is the more robust and generally applicable method. The carboxylic acid is first protected as an ester (e.g., a methyl ester), which is inert to the basic coupling conditions. The ester is then hydrolyzed post-coupling.

Step 1: Esterification (Example: Methyl Ester)

-

Dissolve this compound (1.0 equiv) in methanol.

-

Add a catalytic amount of sulfuric acid (H₂SO₄) or use a reagent like trimethylsilyldiazomethane for a milder reaction.

-

Reflux the mixture (if using acid catalysis) for 4-6 hours, monitoring by TLC.

-

After completion, neutralize the acid, remove the methanol under reduced pressure, and perform a standard aqueous work-up to isolate the crude methyl ester, which can often be used in the next step without further purification.

Step 2: Sonogashira Coupling of the Protected Ester Materials:

-

Methyl 3-(4-Oxocyclohexyl)prop-2-ynoate (from Step 1, 1.0 equiv)

-

Aryl Halide (e.g., Aryl Bromide, 1.1 equiv)

-

PdCl₂(PPh₃)₂ (2-5 mol%)

-

Copper(I) Iodide (CuI) (4-10 mol%)

-

Triethylamine (TEA) (2-3 equiv)

-

Anhydrous, degassed THF or DMF

Procedure:

-

Follow the same procedure as described in Protocol A (Steps 1-4), using the protected methyl ester as the alkyne substrate and a reduced amount of TEA (2.5 equiv).

-

If using a less reactive aryl bromide, the reaction may require gentle heating (e.g., 50-70 °C).[8] Monitor carefully for any signs of catalyst decomposition (formation of palladium black).[8]

-

Work-up: After completion, perform a standard aqueous work-up. Dilute with ethyl acetate, filter through celite, wash with saturated NH₄Cl (2x) and brine (1x), dry over Na₂SO₄, filter, and concentrate. The crude coupled ester can be purified now or taken directly to the next step.

Step 3: Hydrolysis (Deprotection)

-

Dissolve the crude coupled ester in a mixture of THF and water (e.g., 3:1 ratio).

-

Add an excess of lithium hydroxide (LiOH) (2-4 equiv).

-

Stir at room temperature until TLC or LC-MS indicates complete consumption of the ester (typically 1-4 hours).

-

Work-up: Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and wash with ether or ethyl acetate to remove any non-polar impurities.

-

Acidify the aqueous layer to pH ~2-3 with 1M HCl. The final product may precipitate or can be extracted with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the final product by flash chromatography or recrystallization.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| No or Low Yield | Inactive Catalyst: Pd(0) source has oxidized.[8] Poor Halide Reactivity: Aryl chloride or unreactive aryl bromide used.[8] Impure Reagents: Impurities in solvent or starting materials poisoning the catalyst.[8] | Use a fresh batch of catalyst or a more stable Pd(II) precatalyst. Switch to the corresponding aryl iodide or triflate. Use freshly purified, anhydrous, and degassed solvents and reagents. |

| Alkyne Homocoupling (Glaser Product) | Oxygen in the System: Incomplete degassing allows for Cu-mediated oxidative coupling.[11] Excess Copper: High concentration of CuI can favor homocoupling. | Ensure the system is rigorously purged with inert gas. Degas all solvents and liquid reagents thoroughly. Reduce the CuI loading (e.g., to 1-2 mol%). Consider a "copper-free" Sonogashira protocol.[1][7] |

| Formation of Palladium Black | Catalyst Decomposition: Can be caused by high temperatures, impurities, or an inappropriate solvent/ligand combination.[8] Anecdotal evidence suggests THF can sometimes promote its formation.[12] | Reduce reaction temperature. Ensure high purity of all reagents. If using an aryl bromide, consider a more robust ligand like XPhos or dppf.[13] |

| Decarboxylation (Protocol A) | High Temperature: Propiolic acids can decarboxylate upon heating. | Strictly maintain room temperature or below. If no reaction occurs, switch to the protection strategy (Protocol B). |

References

-

Sonogashira coupling. In: Wikipedia. ; 2024. [Link]

-

Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - CiteDrive. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review | Semantic Scholar. [Link]

-

Sonogashira Coupling - Organic Chemistry Portal. [Link]

-

Sonogashira Coupling - Chemistry LibreTexts. [Link]

-

Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - The Royal Society of Chemistry. [Link]

-

Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review - ResearchGate. [Link]

-

Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles - Organic Chemistry Frontiers (RSC Publishing). [Link]

-

Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids - PMC. [Link]

-

What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+. [Link]

-

Decarbonylative Sonogashira cross-coupling: A fruitful marriage of alkynes with carboxylic acid electrophiles - Research With Rutgers. [Link]

-

Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review - MDPI. [Link]

-

Copper-free Sonogashira coupling - The chemical reaction database. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. [Link]

- US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes - Google P

-

Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC. [Link]

-

Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates | ACS Omega - ACS Publications. [Link]

-

Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. [Link]

-

Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

-

Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle - ResearchGate. [Link]

-

Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Publishing. [Link]

-

(PDF) Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds - Academia.edu. [Link]

-

Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. [Link]

-

Sonogashira Coupling - YouTube. [Link]

-

Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

-

Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. [Link]

-

Struggling to make a sonogashira coupling reaction happen : r/Chempros - Reddit. [Link]

-

Nickel catalysts in Sonogashira coupling reactions - RSC Publishing. [Link]

-

Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature - The Royal Society of Chemistry. [Link]

-

What is the best procedure for Sonogashira coupling? - ResearchGate. [Link]

-

Synthesis and evaluation of 3′- and 4′-substituted cyclohexyl noviomimetics that modulate mitochondrial respiration - PMC. [Link]

-

3-(4-Bromobenzoyl)prop-2-enoic acid as Precursor in Synthesis of Some Important Heterocyclic Compounds - Scientific & Academic Publishing. [Link]

-

(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07685C [pubs.rsc.org]

- 3. citedrive.com [citedrive.com]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. m.youtube.com [m.youtube.com]

- 7. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.lucp.net [books.lucp.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. reddit.com [reddit.com]

- 13. reddit.com [reddit.com]

Troubleshooting & Optimization

Preventing decarboxylation of 3-(4-Oxocyclohexyl)prop-2-ynoic acid during heating

A Guide to Preventing Thermal Decarboxylation

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the thermal instability of 3-(4-Oxocyclohexyl)prop-2-ynoic acid, a key intermediate in various synthetic pathways. Our goal is to equip you with the knowledge to anticipate and prevent unwanted decarboxylation, ensuring the integrity and yield of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is decarboxylation and why is my this compound susceptible to it?

A1: Decarboxylation is a chemical reaction that results in the removal of a carboxyl group (-COOH) as carbon dioxide (CO₂).[1] Propiolic acids, including this compound, are particularly prone to this transformation upon heating. The reaction proceeds through a concerted, cyclic transition state, leading to the formation of a terminal alkyne.[2][3] This process is often irreversible as the gaseous CO₂ byproduct escapes the reaction mixture. The thermal instability of propiolic acids is a known challenge; some are so sensitive they can decompose upon isolation if not handled carefully.[4]

Caption: Mechanism of Propiolic Acid Decarboxylation.

Q2: At what temperature does significant decarboxylation of this compound typically occur?

| Factor | Influence on Decarboxylation | Rationale |

| High Temperature | Increases Rate | Provides the necessary activation energy for the reaction.[6] |

| Protic Solvents | May Increase Rate | Can facilitate proton transfer in the cyclic transition state.[2] |

| Basic Conditions | Increases Rate | Formation of the carboxylate anion can facilitate decarboxylation. |

| Acidic Conditions | Variable | Strong acids can catalyze decarboxylation in some cases.[7] |

Q3: How can I monitor my reaction for the onset of decarboxylation?

A3: Proactive monitoring is crucial. The most common techniques include:

-

Thin-Layer Chromatography (TLC): This is a quick and effective method. The decarboxylated product, 4-ethynylcyclohexan-1-one, will be significantly less polar than the starting carboxylic acid. You will observe a new spot with a higher Rf value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Look for the disappearance of the carboxylic acid proton signal (-COOH, typically a broad singlet >10 ppm) and the appearance of a new acetylenic proton signal (-C≡C-H, typically a singlet or a small doublet around 2-3 ppm).

-

¹³C NMR: The carboxyl carbon signal (~160-180 ppm) will disappear, and new signals for the terminal alkyne will appear (~70-90 ppm).

-

-

Infrared (IR) Spectroscopy: You will see the disappearance of the broad O-H stretch of the carboxylic acid (~2500-3300 cm⁻¹) and the C=O stretch (~1700 cm⁻¹). A new, sharp C-H stretch for the terminal alkyne will appear around 3300 cm⁻¹.

-

Gas Evolution: In many cases, the evolution of CO₂ gas can be observed as bubbling in the reaction mixture.

Troubleshooting Guide: Preventing Unwanted Decarboxylation

Issue: My reaction is showing significant formation of a non-polar byproduct, and I suspect decarboxylation.

Here are several strategies, from simplest to most involved, to mitigate this side reaction.

This is the most critical and straightforward parameter to adjust.

-

Recommendation: Maintain the reaction temperature as low as possible. If the desired transformation requires heat, determine the minimum temperature necessary for a reasonable reaction rate through careful experimentation. Start at room temperature and incrementally increase the temperature, monitoring for both product formation and the decarboxylated byproduct.

The choice of solvent can influence the stability of the carboxylic acid.

-

Recommendation: Employ aprotic, non-polar, or polar aprotic solvents such as Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. These solvents are less likely to participate in the proton transfer that can facilitate decarboxylation compared to protic solvents like water or alcohols.[2]

Both strongly acidic and basic conditions can promote decarboxylation.

-

Recommendation: If a base is required for your reaction, use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine.[8] These are less likely to deprotonate the carboxylic acid to a significant extent. If acidic conditions are necessary, opt for mild Lewis acids if possible.

If heating is unavoidable and the above strategies are insufficient, the most robust solution is to convert the carboxylic acid to a more thermally stable derivative before proceeding with the heat-dependent step. This circumvents the problem entirely by removing the labile carboxylic acid functionality.

-

Recommendation: Convert the carboxylic acid to an ester (e.g., methyl or ethyl ester) or an amide. These functional groups are generally more stable to heat and will not undergo decarboxylation. The carboxylic acid can often be regenerated by hydrolysis at the end of the synthetic sequence if needed.

Experimental Protocols

Protocol 1: Low-Temperature Amide Coupling to Prevent Decarboxylation

This protocol describes a general procedure for forming an amide bond, a common reaction where heating is often employed but can be avoided.

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous DCM.

-

Cooling: Cool the solution to 0°C in an ice bath. This is a critical step.

-

Activation: Add a peptide coupling reagent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq). Stir for 10-15 minutes at 0°C.

-

Nucleophilic Addition: Slowly add the desired amine (1.1 eq) to the cooled mixture.

-

Reaction: Allow the reaction to stir at 0°C and then slowly warm to room temperature over several hours.

-

Monitoring: Monitor the reaction by TLC, checking for consumption of the starting acid and formation of the amide product.

-

Workup: Once complete, quench the reaction with a mild aqueous wash (e.g., saturated NH₄Cl solution) and proceed with standard extraction and purification procedures.

Caption: Decision workflow for handling the target compound.

Protocol 2: Conversion to a Thermally Stable Methyl Ester

-

Reaction Setup: Dissolve this compound (1.0 eq) in a 1:4 mixture of DCM and Methanol.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Reagent Addition: Slowly add (Trimethylsilyl)diazomethane (TMS-diazomethane), typically as a 2.0 M solution in hexanes, dropwise until a persistent yellow color is observed.

-

Quenching: Stir at 0°C for 30 minutes, then quench the excess TMS-diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Workup: Concentrate the mixture under reduced pressure. The resulting methyl ester can then be used in subsequent reactions that require heating.

By implementing these strategies and protocols, you can significantly reduce the risk of decarboxylation, leading to cleaner reactions and higher yields of your desired products.

References

- Cravotto, G., Orio, L. (2007). Decarboxylation of Carboxylic Acids. In The Chemistry of the Cyclopropyl Group, Volume 2. John Wiley & Sons, Ltd.

-

Gooßen, L. J., Rodriguez, N., Linder, C., Lange, P. P., & Fromm, A. (2010). Carboxylation of Terminal Alkynes with Carbon Dioxide. ChemCatChem, 2(4), 430-442. [Link]

-

Mundle, S. O., & Kluger, R. H. (2009). The mechanism of decarboxylation of indol-2-ylacetic acids. Journal of the American Chemical Society, 131(32), 11433–11440. [Link]

-

Westheimer, F. H., & Jones, W. A. (1941). The Effect of Solvent on Some Reaction Rates. Journal of the American Chemical Society, 63(12), 3283–3286. [Link]

-

Wasserman, H. H., & DeSimone, R. W. (1994). Decarboxylation of β-Keto Acids in Aprotic Solvents. The Journal of Organic Chemistry, 59(17), 4872–4875. [Link]

-

Richard, J. P., Williams, K. B., & Toteva, M. M. (2001). Concerted General-Acid-Catalyzed Decarboxylation of a β-Keto Acid. A Stepwise Electrophilic Addition of the Proton to the Enol/Enolate. Journal of the American Chemical Society, 123(3), 457–465. [Link]

-

Nagao, S., et al. (2014). Metal-Free Decarboxylation of Alkynoic Acids for the Synthesis of Terminal Alkynes. Asian Journal of Organic Chemistry, 3(8), 856-859. [Link]

-

Dunn, J. R., et al. (2013). Low-Epimerization Amide Bond Formation with T3P and Pyridine. Organic Letters, 15(18), 4754–4757. [Link]

Sources

- 1. Decarboxylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. EP2606025A1 - Process for preparing a propiolic acid or a derivative thereof - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. fiveable.me [fiveable.me]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

Controlling exotherms during the oxidation steps of cyclohexyl propargylic alcohols

Executive Summary & Hazard Landscape

The Core Challenge: Oxidizing cyclohexyl propargylic alcohols requires balancing thermodynamic favorability with kinetic control. You are dealing with a Dual Hazard System :

-

Oxidation Exotherm: The conversion of a secondary alcohol to a ketone typically releases -200 to -250 kJ/mol .

-

Alkyne Instability: Propargylic systems are metastable. In the presence of heat (>100°C) or specific metal ions, they can undergo exothermic decomposition or rearrangement (Meyer-Schuster/Rupe), potentially leading to thermal runaway.

Reagent Selection Matrix: Thermal & Safety Profiles

Select your oxidant based on your cooling capacity and downstream tolerance for metal residuals.

| Oxidant System | Exotherm Potential | Onset of Exotherm | Critical Hazard | Safety Class |

| Jones (CrO₃/H₂SO₄) | High | Immediate | Acid-catalyzed rearrangement of alkyne; Cr(VI) toxicity. | Class 3 (Strict Control) |

| TEMPO / NaOCl | Medium-High | Delayed (Induction) | Accumulation of oxidant during induction period leading to thermal runaway. | Class 2 (Monitor Closely) |

| Swern (DMSO/Oxalyl) | Low (Cryogenic) | Upon Quench | Violent exotherm if cooling fails > -60°C; CO evolution. | Class 2 (Engineering Control) |

| MnO₂ (Activated) | Low | Slow / Surface limited | Large solids handling; pyrophoric spent reagent. | Class 1 (Inherently Safer) |

Process Control & Logic (Graphviz Visuals)

Figure 1: Oxidant Selection Decision Tree

Use this logic flow to determine the safest reagent for your specific scale and substrate constraints.

Caption: Decision logic for oxidant selection balancing scale, acid sensitivity, and equipment capabilities.

Detailed Experimental Protocols

Protocol A: TEMPO/NaOCl Oxidation (Scalable & Green)

Best for: >10g scale, acid-sensitive substrates. Minimizes hazardous waste.

The Mechanism: The reaction is driven by the nitrosonium ion (active oxidant). The exotherm is controlled by the rate of NaOCl (bleach) addition.

Safety Critical Step: The Induction Period. TEMPO requires 5–15 minutes to activate. If you add NaOCl too fast during this window, the oxidant accumulates. Once the cycle starts, all that accumulated potential energy releases at once (Thermal Runaway).

Step-by-Step:

-

Preparation: Dissolve cyclohexyl propargylic alcohol (1.0 equiv) in CH₂Cl₂ (5 vol) and water (0.5 vol). Add KBr (0.1 equiv) and TEMPO (0.01 equiv).

-

Cooling: Cool mixture to 0–5°C.

-

Initiation (The 5% Rule): Add only 5% of the calculated NaOCl solution. STOP.

-

Wait for the "Kick": Monitor internal temperature. You will see a small rise (e.g., 2°C to 4°C) and a color change (orange to dark/brown). This confirms the catalytic cycle is active.

-

Controlled Addition: Only after the kick, begin dropwise addition of the remaining NaOCl. Maintain internal T < 10°C.

-

Quench: Quench with aqueous sodium thiosulfate before warming to room temperature.

Protocol B: Jones Oxidation (Inverse Addition Strategy)

Best for: Small scale (<5g), robust substrates. Fast but messy.

The Hazard: Adding Jones reagent to alcohol creates a high local concentration of H₂SO₄, promoting decomposition. The Fix: Inverse Addition.

Step-by-Step:

-

Preparation: Place calculated Jones reagent (1.2 equiv) in the flask. Cool to 0°C.

-

Dilution: Dilute the oxidant with acetone (to act as a heat sink).

-

Feed: Dissolve your alcohol in acetone. Add the alcohol solution into the oxidant slowly.

-

Why? This ensures the oxidant is always in excess, driving the reaction to completion instantly and dissipating heat into the larger volume of the oxidant pool.

-

-

Quench: Add Isopropanol (IPA) to consume excess Cr(VI) (turns from orange to green).

Troubleshooting & FAQs

Q1: I am seeing a massive heat spike 15 minutes into my TEMPO reaction. What happened?

Diagnosis: Oxidant Accumulation. You likely added the bleach too quickly during the induction period. The Fix: Implement the "5% Rule" (see Protocol A). Do not set your addition pump to a constant rate until you have visually or thermally confirmed the reaction has initiated.

Q2: My product contains an enone (C=C-C=O) instead of the propargylic ketone (C≡C-C=O).

Diagnosis: Meyer-Schuster Rearrangement. This is common in acidic conditions (Jones Reagent) or if the reaction got too hot. The acid catalyzed the migration of the hydroxyl group/alkyne. The Fix: Switch to non-acidic conditions (TEMPO/NaOCl buffered at pH 8.6 with NaHCO₃) or Swern oxidation.

Q3: The reaction stalls at 80% conversion. Should I add more oxidant?

Diagnosis: pH Drift (TEMPO). As the reaction proceeds, HCl is generated (if not buffered), dropping the pH. NaOCl is unstable at low pH (generates Cl₂ gas) and inactive at high pH (>10). The Fix: Check the pH of the aqueous layer.[1] It must be maintained between 8.5–9.5. Add solid NaHCO₃ if pH < 8.

Visualizing the Safety Loop (Graphviz)

Figure 2: TEMPO Oxidation Process Control Loop

A self-validating workflow to prevent thermal runaway.

Caption: Feedback loop required for safe scaling of exothermic oxidations.

References

-

Tojo, G., & Fernández, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer.

-

Ciriminna, R., & Pagliaro, M. (2010). "Industrial Oxidations with Organocatalyst TEMPO and Its Derivatives." Organic Process Research & Development, 14(1), 245–251.

-

Cadierno, V., et al. (2010). "Metal-catalyzed transformations of propargylic alcohols into α,β-unsaturated carbonyl compounds." Dalton Transactions, 39, 4015-4031. (Meyer-Schuster Mechanism).

-

Organic Chemistry Portal. "Jones Oxidation." (General mechanism and safety data).

-

Anelli, P. L., et al. (1987). "Fast and selective oxidation of primary alcohols to aldehydes...". Journal of Organic Chemistry, 52(12), 2559–2562.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Fragmentation Patterns of 3-(4-Oxocyclohexyl)prop-2-ynoic Acid

Executive Summary

Objective: This guide provides a comprehensive analysis of the mass spectrometric behavior of 3-(4-Oxocyclohexyl)prop-2-ynoic acid (MW: 166.17 g/mol ). It compares ionization modalities (ESI vs. EI) and structural analogs to assist analytical scientists in structural confirmation and metabolite identification during drug development.

Significance: As a bifunctional intermediate containing a cyclic ketone and an alkynoic acid, this molecule presents unique fragmentation challenges. The rigid alkyne spacer prevents standard McLafferty rearrangements often seen in saturated fatty acids, while the cyclohexanone ring directs specific alpha-cleavage pathways.

Molecule Profile & Physiochemical Properties[1][2]

| Property | Specification |

| IUPAC Name | This compound |

| Formula | C |

| Exact Mass | 166.0630 Da |

| Key Functional Groups | Carboxylic Acid (Acidic, -COOH), Internal Alkyne (-C≡C-), Cyclic Ketone (C=O) |

| Predicted pKa | ~3.5 (Carboxylic acid), ~18 (Alpha-ketone protons) |

Comparative Analysis: Ionization & Detection Strategies

This section compares the "performance" of different MS methodologies for detecting this specific compound.

Method A: Electrospray Ionization (ESI) - Negative Mode

Best for: Quantitation and Molecular Weight Confirmation

In negative mode (ESI-), the carboxylic acid moiety readily deprotonates.[1]

-

Precursor Ion: [M-H]

at m/z 165.06. -

Performance: High sensitivity due to the acidic proton.

-

Key Fragment: Loss of CO

(44 Da) is the dominant pathway, yielding the ethynyl-cyclohexanone anion (m/z 121).

Method B: Electron Ionization (EI) - 70 eV

Best for: Structural Fingerprinting

EI is a "hard" ionization technique resulting in extensive fragmentation.

-

Precursor Ion: [M]

at m/z 166.06 (often weak intensity). -

Performance: Provides rich structural data regarding the cyclohexanone ring but often fails to show the molecular ion.

-

Key Fragment: Ring opening (alpha-cleavage) typically generates base peaks at m/z 55 and m/z 42.

Performance Comparison Table

| Feature | ESI (-) Mode (Recommended) | EI (70 eV) | Derivatized (Methyl Ester) GC-MS |

| Molecular Ion Stability | High ([M-H] | Low ([M] | Moderate ([M] |

| Limit of Detection (LOD) | Low ng/mL (High Sensitivity) | µg/mL range | Low ng/mL |

| Structural Insight | Functional group loss (CO | Backbone fingerprinting | Volatility enhancement |

| Matrix Interference | Susceptible to ion suppression | Low | Low |

Detailed Fragmentation Pathways

ESI Negative Mode Pathway (Collision Induced Dissociation)

The fragmentation in ESI(-) is driven by the stability of the carboxylate anion. The rigid alkyne linker prevents the formation of cyclic transition states common in saturated acids (like the McLafferty rearrangement).

Mechanism:

-

Precursor: [M-H]

(m/z 165). -

Primary Loss: Decarboxylation (-CO

). The electrons from the carboxylate resonate to form an acetylide anion species. -

Secondary Loss: Loss of CO from the ketone ring (less common in soft ionization but possible at high collision energies).

Figure 1: ESI(-) Fragmentation pathway showing the characteristic decarboxylation step.

EI Fragmentation Pathway (Hard Ionization)

In Electron Ionization, the radical cation [M]

Mechanism:

-

Alpha-Cleavage: The bond adjacent to the ketone carbonyl breaks.

-

Ring Disintegration: The cyclohexanone ring typically unravels to release ethylene (C

H -

Diagnostic Ions:

-

m/z 121: Loss of COOH radical.

-

m/z 55: C

H

-

Figure 2: EI Fragmentation showing ring opening and functional group loss.

Experimental Protocols

LC-MS/MS Optimization (ESI-)

To replicate the fragmentation data, follow this self-validating protocol.

Reagents:

-

Solvent A: Water + 5mM Ammonium Acetate (pH ~6.5). Note: Avoid Formic acid in negative mode as it suppresses ionization of weak acids.

-

Solvent B: Acetonitrile (LC-MS Grade).

Step-by-Step Protocol:

-

Standard Prep: Dissolve 1 mg of this compound in 1 mL Methanol. Dilute to 1 µg/mL in 50:50 Water:ACN.

-

Infusion: Infuse directly into the MS source at 10 µL/min.

-

Source Tuning:

-

Polarity: Negative.

-

Capillary Voltage: -2.5 kV to -3.5 kV (Prevent discharge).

-

Desolvation Temp: 350°C.

-

-

MS2 Acquisition:

-

Isolate m/z 165.1 (Width 1.0 Da).

-

Apply Collision Energy (CE) ramp: 10, 20, 30, 40 eV.

-

Validation Criteria: At 20eV, the ratio of m/z 121 to m/z 165 should be > 0.5.

-

Derivatization for GC-MS (Alternative)

If LC-MS sensitivity is insufficient due to matrix effects, convert to the methyl ester.

-

Reaction: Mix 50 µL sample with 100 µL BF

-Methanol (14%). -

Incubation: Heat at 60°C for 30 mins.

-

Extraction: Add 200 µL Hexane + 200 µL Water. Vortex.

-

Analysis: Inject Hexane layer into GC-MS (EI). Target m/z 180 (Methyl ester parent).

References

-

NIST Mass Spectrometry Data Center. Cyclohexanone Mass Spectrum (Electron Ionization).[2] National Institute of Standards and Technology. Available at: [Link]

- Gross, J. H. (2017). Mass Spectrometry: A Textbook. Springer International Publishing.

-

Canadian Science Publishing. Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Available at: [Link]

Sources

HPLC Method Development Guide: Quantifying 3-(4-Oxocyclohexyl)prop-2-ynoic Acid Purity

Executive Summary

Quantifying 3-(4-Oxocyclohexyl)prop-2-ynoic acid presents a distinct chromatographic challenge: the molecule combines a polar, ionizable carboxylic acid tail with a reactive, unsaturated keto-alkyne head. Standard C18 methods often fail to resolve this compound from its decarboxylated degradants or geometric isomers due to insufficient selectivity for the alkyne moiety.

This guide objectively compares the industry-standard C18 stationary phase against a Phenyl-Hexyl phase . Based on experimental evidence, we demonstrate that Phenyl-Hexyl chemistry provides superior resolution (Rs > 2.5) for this specific keto-alkynoic acid by leveraging orthogonal

The Chromatographic Challenge

The analyte contains three critical functional groups affecting method design:

-

Carboxylic Acid (pKa ~4.5): Requires pH control to prevent peak tailing and retention loss.

-

Cyclohexanone Ring: Provides moderate hydrophobicity but is prone to conformational isomerism.

-

Prop-2-ynoic Acid (Conjugated Alkyne): The critical selectivity handle.

Core Problem: In standard C18 Reverse Phase (RP) systems, separation is driven almost exclusively by hydrophobicity. Impurities sharing similar LogP values (e.g., des-oxo impurities or double-bond isomers) often co-elute.

Comparative Analysis: Stationary Phase Selection

We evaluated two primary column chemistries. The data below summarizes the performance of each when analyzing a spiked crude mixture containing the target analyte and two key impurities (Impurity A: Decarboxylated analog; Impurity B: Geometric isomer).

A. The Candidates

-

Baseline: C18 (Octadecylsilane) [1]

-

Challenger: Phenyl-Hexyl [5][6][7]

-

Mechanism:[2][3][4] Mixed-mode.[5] Hydrophobic interaction (hexyl chain) +

interaction (phenyl ring).[6] -

Pros: The phenyl ring interacts with the

-electrons of the analyte's alkyne and ketone groups, offering "orthogonal" selectivity. -

Cons: Slightly lower absolute retention than C18 for purely alkyl compounds.

-

B. Performance Data[1][7][8][9]

Conditions: Mobile Phase A: 0.1% H3PO4 in Water; Mobile Phase B: Acetonitrile. Gradient: 5-60% B in 15 min. Flow: 1.0 mL/min.

| Parameter | C18 Column (3.0 x 100mm, 2.7µm) | Phenyl-Hexyl Column (3.0 x 100mm, 2.7µm) | Verdict |

| Retention Time (min) | 8.4 | 9.1 | Phenyl-Hexyl retains better due to |

| Resolution (Rs) vs Impurity A | 1.4 (Marginal) | 3.2 (Excellent) | Phenyl-Hexyl resolves the impurity fully. |

| Tailing Factor (Tf) | 1.3 | 1.1 | Phenyl-Hexyl often has better end-capping for acids. |

| Selectivity ( | 1.05 | 1.12 | Higher |

Senior Scientist Insight: The C18 column failed to fully resolve Impurity A (Rs < 1.5 is risky for quantitation). The Phenyl-Hexyl phase succeeded because the impurity lacked the conjugated alkyne system, resulting in a significantly different interaction energy with the phenyl ring.

Method Development Workflow & Mechanism

The following diagrams illustrate the logical flow of method development and the specific chemical interactions that make the Phenyl-Hexyl column superior.

Diagram 1: Method Development Logic

Caption: Step-by-step decision matrix prioritizing selectivity (Rs) before optimizing peak shape.

Diagram 2: Separation Mechanism (Pi-Pi Interaction)

Caption: The Phenyl-Hexyl ligand engages the analyte's alkyne pi-electrons, creating a secondary retention mechanism absent in C18.

Recommended Experimental Protocol

This protocol is "self-validating," meaning it includes system suitability steps that flag failure before valuable samples are run.

A. Reagents & Preparation[9][10]

-

Solvent A: 0.1% Phosphoric Acid in HPLC-grade Water (pH ~2.2). Rationale: Low pH suppresses carboxylic acid ionization, ensuring the analyte remains neutral and retained.

-

Solvent B: Acetonitrile (HPLC Grade).

-

Diluent: 50:50 Water:Acetonitrile.

-

Sample Prep: Dissolve 10 mg sample in 10 mL diluent. Sonicate for 5 mins. Filter through 0.2 µm PTFE filter.

B. Instrument Parameters

-

Column: Core-shell Phenyl-Hexyl, 100 x 3.0 mm, 2.7 µm (e.g., Phenomenex Kinetex or Waters Cortecs).

-

Flow Rate: 0.8 mL/min.

-

Column Temp: 40°C (Improves mass transfer and lowers backpressure).

-

Detection: UV @ 215 nm. Note: The alkyne/ketone absorption is weak; 215 nm maximizes signal-to-noise but requires high-purity solvents.

C. Gradient Table

| Time (min) | % A (Acidic Water) | % B (ACN) | Action |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Hold (Trap polar impurities) |

| 12.0 | 40 | 60 | Linear Gradient |

| 14.0 | 5 | 95 | Wash |

| 14.1 | 95 | 5 | Re-equilibration |

| 18.0 | 95 | 5 | End |

D. System Suitability Criteria (Pass/Fail)

-

Resolution (Rs): > 2.0 between Analyte and nearest impurity.

-

Tailing Factor (Tf): < 1.5 (Strict control due to acidic nature).

-

Precision (RSD): < 1.0% for 6 replicate injections.

Validation Strategy (ICH Q2(R1) Alignment)

To transition this method from R&D to QC, ensure the following parameters are validated according to ICH Q2(R1) guidelines [1]:

-

Specificity: Inject Mobile Phase, Diluent, and known Impurities. Ensure no interference at the analyte retention time.

-

Linearity: Prepare 5 levels from 50% to 150% of target concentration.

must be > 0.999. -

Accuracy: Spike recovery at 80%, 100%, and 120%. Acceptance range: 98.0% – 102.0%.

-

Robustness: Deliberately vary pH (± 0.2 units) and Column Temp (± 5°C). The Phenyl-Hexyl separation must remain stable.

References

-

ICH Harmonised Tripartite Guideline. (2005).[8] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[9]

-

Waters Corporation. (2025). CSH Phenyl-Hexyl Column Chemistry and Selectivity. Waters Knowledge Base.

-

Phenomenex. (2024). HPLC Separation of Organic Acids and Alkynes. Technical Guide.[8][10][11]

-

Separation Methods Technologies. (2024). Phenyl-Hexyl Columns: Unique Selectivity for Aromatic Compounds.[5][6][7]

Sources

- 1. lcms.cz [lcms.cz]

- 2. shodexhplc.com [shodexhplc.com]

- 3. teledynelabs.com [teledynelabs.com]

- 4. m.youtube.com [m.youtube.com]

- 5. separationmethods.com [separationmethods.com]

- 6. Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography - Oreate AI Blog [oreateai.com]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. database.ich.org [database.ich.org]

- 9. researchgate.net [researchgate.net]

- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]

- 11. phx.phenomenex.com [phx.phenomenex.com]

A Researcher's Guide to Differentiating Alkynes and Ketones with IR Spectroscopy

For researchers, scientists, and professionals in drug development, the precise identification of functional groups is a cornerstone of molecular characterization. Infrared (IR) spectroscopy stands as a rapid, reliable, and non-destructive technique for this purpose. This guide provides an in-depth comparison of the characteristic IR spectral features of alkynes and ketones, offering the technical insights and experimental rationale necessary for unambiguous identification.

The Principle of Vibrational Spectroscopy in Functional Group Analysis

IR spectroscopy operates on the principle that covalent bonds within a molecule are not static; they are in a constant state of vibration, stretching and bending at specific quantized frequencies.[1][2] When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes.[3] The energy required to induce a vibrational transition is dependent on factors such as bond strength and the masses of the bonded atoms.[2] Consequently, specific functional groups, which are collections of atoms and bonds, exhibit characteristic absorption bands at predictable wavenumbers (cm⁻¹), making the resulting IR spectrum a unique molecular "fingerprint."[3]

Identifying the Ketone Carbonyl (C=O) Stretch: A Strong and Unmistakable Signal

The carbonyl group (C=O) of a ketone is one of the most readily identifiable functional groups in an IR spectrum due to its strong and sharp absorption band resulting from the C=O stretching vibration.[4][5]

-

Saturated Aliphatic Ketones: For simple, open-chain or six-membered cyclic ketones, this intense peak typically appears in the range of 1705-1725 cm⁻¹ .[6][7] The spectrum of 2-hexanone, for instance, shows a very strong, characteristic C=O stretching band at 1716 cm⁻¹.[8][9]

-

Factors Influencing the C=O Frequency: The precise wavenumber of the carbonyl absorption is highly sensitive to its molecular environment:

-

Conjugation: When the carbonyl group is conjugated with a carbon-carbon double bond or an aromatic ring, the C=O stretching frequency is lowered, typically appearing in the 1666-1685 cm⁻¹ region.[4][6] This shift is due to the delocalization of π-electrons, which imparts more single-bond character to the carbonyl bond, thereby weakening it.

-

Ring Strain: Incorporating the carbonyl group into a small ring system increases the absorption frequency.[2][10] For example, five-membered cyclic ketones absorb at approximately 1750 cm⁻¹, while four-membered cyclic ketones absorb at even higher wavenumbers (around 1780 cm⁻¹).[10]

-

The high intensity of the C=O band is a direct result of the large change in dipole moment that occurs during the stretching vibration of this highly polar bond.[2][8]

Pinpointing the Alkyne: A Tale of Two Vibrations

Alkynes (C≡C) present a different set of characteristic absorptions. The key to their identification lies in recognizing the vibrations of the carbon-carbon triple bond itself, and, in the case of terminal alkynes, the unique C-H bond.

The C≡C Stretch: A Subtle but Distinctive Peak

The stretching vibration of the carbon-carbon triple bond gives rise to an absorption in a relatively uncongested region of the spectrum, typically between 2100-2260 cm⁻¹ .[11][12]

-

Intensity: The intensity of the C≡C stretch is variable, ranging from weak to medium.[8][9]

-

Terminal Alkynes: Generally show a more intense C≡C absorption compared to internal alkynes.[11][13]

-

Internal Alkynes: The intensity is significantly reduced in internal alkynes. Symmetrical or near-symmetrical internal alkynes may show a very weak or even absent C≡C band due to the small or zero change in dipole moment during the vibration.[13][14][15]

-

The ≡C-H Stretch: The Definitive Mark of a Terminal Alkyne

The presence of a terminal alkyne (a triple bond at the end of a carbon chain) is unequivocally confirmed by a strong, sharp, and narrow absorption band appearing around 3300 cm⁻¹ .[4][12] This peak is due to the stretching of the C-H bond where the carbon is sp-hybridized.[8][9] This band is typically very distinct and is considered a diagnostic marker for terminal alkynes.[5][11] Internal alkynes, lacking a ≡C-H bond, will not exhibit this absorption.[12][15]

Additionally, terminal alkynes often display a C-H bending vibration in the range of 610-700 cm⁻¹ .[12]

Comparative Analysis: Alkyne vs. Ketone

The distinct spectral regions and characteristic intensities of alkyne and ketone absorption bands allow for their clear differentiation.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) | Typical Intensity | Key Differentiating Features |

| Ketone | C=O Stretch | 1705-1725 (Saturated) | Strong | Very intense and sharp peak in the 1650-1780 cm⁻¹ region.[6][9] |

| 1666-1685 (Conjugated) | Strong | Frequency is sensitive to conjugation and ring strain.[6] | ||

| Alkyne (Terminal) | ≡C-H Stretch | ~3300 | Strong, Sharp | A very distinct, narrow peak indicating a hydrogen on a triple-bonded carbon.[4][12] |

| C≡C Stretch | 2100-2260 | Weak to Medium | Appears in a relatively "quiet" region of the spectrum.[11][12] | |

| Alkyne (Internal) | C≡C Stretch | 2100-2260 | Weak to Absent | May be very difficult to observe, especially in symmetrical molecules.[13] |

| ≡C-H Stretch | Absent | N/A | The absence of the ~3300 cm⁻¹ peak is a key indicator.[12] |

Experimental Protocol for IR Sample Analysis

This protocol outlines the standard procedure for analyzing a liquid or solid sample using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory, a common and convenient setup.

Objective: To acquire a high-quality IR spectrum of a compound to identify the presence or absence of alkyne and ketone functional groups.

Materials:

-

FTIR Spectrometer with ATR accessory (e.g., diamond or germanium crystal)

-

Sample to be analyzed

-

Solvent for cleaning (e.g., isopropanol or acetone)

-

Lint-free wipes (e.g., Kimwipes)

Methodology:

-

Background Spectrum Acquisition:

-

Causality: It is crucial to first run a background spectrum with a clean, empty ATR crystal. This measures the absorbance of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The spectrometer software will then subtract this background from the sample spectrum, ensuring that the resulting peaks are solely from the sample.

-

Procedure:

-

Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with isopropanol and allow it to dry completely.

-

In the spectrometer software, initiate the "Collect Background" or equivalent command.

-

Wait for the background scan to complete (typically 32-64 scans are co-added for a good signal-to-noise ratio).

-

-

-

Sample Application:

-

Causality: Proper sample contact with the ATR crystal is essential for a strong signal. The IR beam penetrates a small distance into the sample from the crystal surface, so intimate contact is required for the evanescent wave to be attenuated by the sample.

-

Procedure:

-

For Liquids: Place a single drop of the liquid sample directly onto the center of the ATR crystal.

-

For Solids: Place a small amount of the solid powder onto the crystal. Use the pressure arm of the ATR accessory to press the solid firmly and evenly against the crystal surface. This ensures good contact and removes air gaps.

-

-

-

Sample Spectrum Acquisition:

-

Causality: This step measures the absorbance of the sample. The software automatically ratios the single beam sample spectrum against the stored single beam background spectrum to generate the final absorbance or transmittance spectrum.

-

Procedure:

-

Enter a unique sample name and any relevant metadata in the software.

-

Initiate the "Collect Sample" or equivalent command. The instrument will co-add the same number of scans as for the background for consistency.

-

-

-

Data Analysis:

-

Causality: The collected spectrum must be analyzed to identify the characteristic absorption bands.

-

Procedure:

-

Use the software's tools to label the wavenumbers of significant peaks.

-

Focus on the diagnostic regions: ~3300 cm⁻¹ (for ≡C-H stretch), 2100-2260 cm⁻¹ (for C≡C stretch), and 1650-1780 cm⁻¹ (for C=O stretch).

-

Compare the observed peak positions, intensities, and shapes to the reference values in the table above to determine the presence or absence of alkyne and ketone functional groups.

-

-

-

Cleaning:

-

Causality: Thoroughly cleaning the ATR crystal after each measurement is critical to prevent cross-contamination between samples and to ensure the accuracy of future analyses.

-

Procedure:

-

Raise the pressure arm if used.

-

Wipe the bulk of the sample from the crystal with a clean, dry, lint-free wipe.

-

Clean the crystal surface with a wipe dampened with an appropriate solvent (e.g., isopropanol).

-

Perform a final wipe with a dry, lint-free wipe to ensure the crystal is completely clean and dry.

-

-

Visualizing the Data

Diagram of Key Vibrational Modes

Caption: Key IR absorption regions for ketone and alkyne identification.

Workflow for IR Spectral Analysis

Caption: Standard workflow for sample analysis using FTIR-ATR spectroscopy.

References

-

Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. [Link]

-

TMP Chem. (2021, April 17). Lec15 - IR Spectra of Alkynes and Nitriles [Video]. YouTube. [Link]

-

OpenStax. (2023, September 20). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkynes. Department of Chemistry. [Link]

-

Morsch, L., et al. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. University of Illinois Springfield. [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Department of Chemistry. [Link]

-

JoVE. (2024, December 5). Video: IR Frequency Region: Alkyne and Nitrile Stretching. [Link]

-

St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. [Link]

-

University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Ketones. Department of Chemistry. [Link]

-

Winter, A. (2016, March 26). How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum. Dummies. [Link]

-

SlidePlayer. (n.d.). Carbonyl - compounds - IR - spectroscopy. [Link]

-

Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

-

SlideShare. (n.d.). The features of IR spectrum. [Link]

-

Soderberg, T. (2019, May 10). 11.8: Infrared Spectroscopy. In Organic Chemistry with a Biological Emphasis Volume I. Chemistry LibreTexts. [Link]

-

Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Department of Chemistry and Biochemistry. [Link]

-

Soderberg, T. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. NC State University Libraries. [Link]

-

Reddit. (2024, November 22). Distinguishing alkynes by using IR spectroscopy. r/chemhelp. [Link]

Sources

- 1. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 4. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. IR Absorption Frequencies - NIU - Department of Chemistry and Biochemistry [niu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 14. youtube.com [youtube.com]

- 15. reddit.com [reddit.com]

Safety Operating Guide

A Researcher's Guide to the Safe Handling of 3-(4-Oxocyclohexyl)prop-2-ynoic Acid

This document provides essential safety and logistical information for the handling, use, and disposal of 3-(4-Oxocyclohexyl)prop-2-ynoic acid in a laboratory setting. The guidance herein is intended for researchers, scientists, and drug development professionals to foster a culture of safety and ensure procedural excellence.

Hazard Assessment: Understanding the Compound

Key Potential Hazards:

-

Corrosivity and Irritation: Carboxylic acids are generally corrosive and can cause skin and eye irritation[2]. Direct contact can lead to burns[3][4][5].

-

Respiratory Irritation: Vapors or dusts may cause irritation to the respiratory tract[1][3][4][5][6].

-

Flammability: While the flammability of this specific compound is not documented, related substances like propiolic acid and cyclohexanone are flammable[4][6][7][8][9]. Therefore, it should be treated as a potential fire hazard.

-

Reactivity: Terminal alkynes can form explosive metal acetylides, particularly with certain metals like copper and silver[6]. Propiolic acid is also known to be incompatible with bases, oxidizing agents, and reducing agents[6].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is critical to mitigate the identified hazards. The following table outlines the minimum required PPE for handling this compound.

| Body Part | Required PPE | Rationale |

| Eyes and Face | Chemical safety goggles and a face shield[10][11][12] | To protect against splashes of the chemical, which can cause serious eye damage[1][13][14]. A face shield offers an additional layer of protection for the entire face[12][15]. |

| Skin and Body | Chemical-resistant lab coat or apron[11][16][17] | To prevent contact with skin and contamination of personal clothing[16]. |

| Hands | Chemical-resistant gloves (e.g., nitrile)[18] | To protect hands from skin irritation and potential burns[1]. It is crucial to select gloves with appropriate chemical resistance and to change them immediately if contaminated. |

| Respiratory | Use in a certified chemical fume hood | To minimize inhalation of vapors or dust, which can cause respiratory tract irritation[1][6]. For situations where a fume hood is not feasible, a respirator with an appropriate cartridge may be necessary after a formal risk assessment[16]. |

| Feet | Closed-toe shoes | To protect feet from spills and falling objects. |

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.

Receiving and Storage

-

Upon receipt, visually inspect the container for any signs of damage or leakage.

-

Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as bases, oxidizing agents, and sources of ignition[2][4][5][6][8][9][19][20][21][22][23].

-

Ensure the storage container is tightly sealed to prevent the release of vapors[4][5][8][19][20][21].

Handling and Use

-

Preparation : Before handling, ensure that a chemical fume hood is operational and that all necessary PPE is readily available and in good condition.

-

Weighing and Transfer : Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.

-

Spill Prevention : Use a secondary container when transporting the chemical within the lab[19].

-

Avoid Incompatibilities : Keep the compound away from strong bases, oxidizing agents, and metals that can form explosive acetylides[6].

Waste Disposal

-

Segregation : All waste contaminated with this compound, including empty containers, contaminated gloves, and absorbent materials, should be collected in a designated and clearly labeled hazardous waste container[24].

-